Lipophilicity (LogP) Advantage Over Unsubstituted Analog
The target compound exhibits a calculated LogP of 1.6666 [1]. This represents a substantial increase in lipophilicity compared to its closest analogs. Specifically, it is 12.3 times more lipophilic (LogP difference of 1.53) than the unsubstituted (4-sulfamoylphenyl)boronic acid (LogP -0.30) and 5.5 times more lipophilic (LogP difference of 0.74) than the simpler N-ethyl substituted analog (4-(N-ethylsulfamoyl)phenyl)boronic acid (LogP 0.1363) [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.6666 |
| Comparator Or Baseline | (4-sulfamoylphenyl)boronic acid (CAS 613660-87-0): -0.30; (4-(N-ethylsulfamoyl)phenyl)boronic acid (CAS 871329-65-6): 0.1363 |
| Quantified Difference | ΔLogP = +1.9666 vs. unsubstituted analog; ΔLogP = +1.5303 vs. N-ethyl analog |
| Conditions | Calculated property data sourced from ChemSrc and Molbase databases |
Why This Matters
Higher LogP indicates superior solubility in organic solvents and enhanced partitioning into non-polar environments, which is critical for efficient Suzuki-Miyaura cross-coupling reactions in organic media and for improving the membrane permeability of final drug candidates.
- [1] ChemSrc. (2018). (4-(N-乙基-N-(4-甲氧基苄基)氨磺酰基)苯基)硼酸. Retrieved from https://m.chemsrc.com/mip/cas/913835-55-9_334842.html View Source
- [2] Molbase. (n.d.). [4-(ethylsulfamoyl)phenyl]boronic acid. Retrieved from https://qiye.molbase.cn View Source
